molecular formula C20H21N3O4 B2889158 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea CAS No. 894021-70-6

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea

Cat. No. B2889158
CAS RN: 894021-70-6
M. Wt: 367.405
InChI Key: MDTMXVJGFARPQP-UHFFFAOYSA-N
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Description

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea, also known as Compound A, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of a specific protein kinase, making it a promising candidate for the treatment of various diseases. In

Scientific Research Applications

Antioxidant Activity of Coumarin Derivatives

Coumarin substituted heterocyclic compounds, prepared and characterized in a dioxin-ethanol medium, have shown significant antioxidant activities. These compounds exhibited high antioxidant activities with scavenging activity reaching 80% at a concentration of 1000 μg/mL, compared to vitamin C as a standard antioxidant (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).

Synthesis and Characterization of Dihydrouracils

Dihydrouracil compounds, crucial intermediates in the catabolism of uracil, have been synthesized using an innovative method. This synthesis process involves the use of 3-chloroperbenzoic acid to cleave the carbon-sulfur bond of the Biginelli hybrids, leading to novel dihydrouracils synthesized in moderate-to-high yields (Bukhari, Ejaz, Elsherif, & Janković, 2022).

Antimicrobial Activity of Urea Derivatives

N-Substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4,-b)pyridine-2-yl]ureas have been synthesized and showed moderate antimicrobial activity in assays. These compounds were achieved by condensation of various carbamidophosphoric acids with lutidine diol, demonstrating the potential for chemical modifications to enhance biological activity (Reddy, S. Reddy, & Venugopal, 2003).

Receptor for Urea Recognition

The use of 2,6-bis(2-benzimidazolyl)pyridine as a neutral receptor has enabled the formation of highly stable supramolecular complexes with urea. This receptor design offers a unique approach for chemical and biological recognition, highlighting the versatility of urea in scientific research (Chetia & Iyer, 2006).

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-13-2-5-16(6-3-13)23-12-15(11-19(23)24)22-20(25)21-14-4-7-17-18(10-14)27-9-8-26-17/h2-7,10,15H,8-9,11-12H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTMXVJGFARPQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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